Ethyl 2-(1-nitropentan-2-ylsulfanyl)acetate
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Overview
Description
Ethyl 2-(1-nitropentan-2-ylsulfanyl)acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-nitropentan-2-ylsulfanyl)acetate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and alcohol are refluxed with a strong acid like sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-nitropentan-2-ylsulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to form a carboxylic acid and an alcohol under acidic or basic conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Alkyl halides for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Amine derivatives.
Reduction: Carboxylic acids and alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(1-nitropentan-2-ylsulfanyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity due to the presence of the nitro and sulfanyl groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial properties.
Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-nitropentan-2-ylsulfanyl)acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release active metabolites that exert biological effects. The sulfanyl group can participate in redox reactions, influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and fragrances.
Uniqueness
Ethyl 2-(1-nitropentan-2-ylsulfanyl)acetate is unique due to the presence of the nitro and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H17NO4S |
---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
ethyl 2-(1-nitropentan-2-ylsulfanyl)acetate |
InChI |
InChI=1S/C9H17NO4S/c1-3-5-8(6-10(12)13)15-7-9(11)14-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
ZJAIBHQXXYKPOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C[N+](=O)[O-])SCC(=O)OCC |
Origin of Product |
United States |
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